2-吗啉乙醛

描述

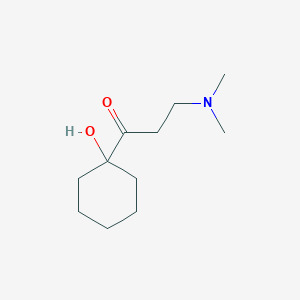

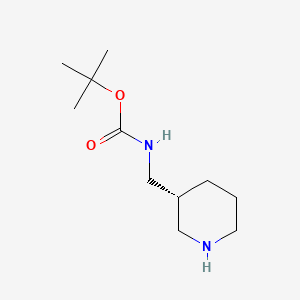

2-Morpholinoacetaldehyde is a compound that features a morpholine ring, which is a common motif in various bioactive molecules and drugs. Morpholine is a versatile heterocycle that is often employed in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties. It is a synthetic building block that can be easily introduced into molecules and has been shown to contribute significantly to the pharmacophore of certain enzyme inhibitors and to provide selective affinity for a wide range of receptors .

Synthesis Analysis

The synthesis of morpholine derivatives, including 2-Morpholinoacetaldehyde, can be achieved through various synthetic methodologies. For instance, morpholine catalyzed direct C3 alkenylation of indoles with α,β-unsaturated aldehydes has been developed using morpholine trifluoroacetic acid salt as an efficient catalyst . Additionally, morpholinophenylselenenamide can add to β-phenylselenoenamines to yield α-phenylselenoaldehydes, which allows a "one step" synthesis of cetoselenoacetals of α-cetoaldehydes with good yields . Moreover, the synthesis of new morpholine-based organocatalysts has been reported, which can be used in the 1,4-addition reaction of aldehydes to nitroolefins, demonstrating the synthetic versatility of morpholine derivatives .

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. The oxygen in the ring and the pronounced pyramidalization of nitrogen in morpholine can affect the nucleophilicity of the enamine, which is relevant in the context of organocatalysis . The morpholine ring can be modified and substituted to achieve a wide range of biological activities, making it a privileged structure in drug design .

Chemical Reactions Analysis

Morpholine and its derivatives participate in a variety of chemical reactions. For example, the Vilsmeier-Haack formylation of N-arylacetamides can be used to prepare 2-chloroquinoline-3-carbaldehyde derivatives, which can then be converted into 2-(morpholin-1-yl) quinoline-3-carbaldehydes through reactions such as Claisen-Schmidt condensation and one-pot multicomponent reactions (MCRs) . The reactivity of morpholine derivatives in organocatalytic reactions, such as the 1,4-addition of aldehydes to nitroolefins, has also been explored, with the design of efficient morpholine-based catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by the morpholine ring. The heterocyclic structure imparts certain physicochemical properties that are beneficial in medicinal chemistry, such as improved pharmacokinetics and drug-like properties. Morpholine derivatives have been shown to increase potency and provide desirable drug-like properties in a variety of in vivo studies . The introduction of morpholine into oligonucleotide analogs, such as morpholino nucleoside oligomers with carbamate internucleoside linkages, has been shown to result in novel interactions with biological targets .

科学研究应用

1. 化学合成和结构优化

- 受体拮抗作用中的结构优化:Hale 等人(1998 年)的一项研究涉及对吗啉乙缩醛人类神经激肽-1 (hNK-1) 受体拮抗剂的结构修饰,从而发现了一种有效、长效的 hNK-1 受体拮抗剂。这证明了 2-吗啉乙醛衍生物在优化受体结合特性中的应用 (Hale 等人,1998 年)。

2. 有机化学和试剂开发

- 合成试剂的开发:Denmark 和 Heemstra(2006 年)的研究展示了使用源自不饱和吗啉酰胺的 N,O-硅基二烯基酮缩醛作为乙烯基醛醇加成反应的试剂,突出了吗啉衍生物在有机合成中的作用 (Denmark 和 Heemstra,2006 年)。

3. 化学反应中的催化

- 催化应用:Xu 等人(2017 年)合成了基于 N-甲基吗啉的离子液体,并将其用作 Knoevenagel 缩合的催化剂,展示了吗啉衍生物在水基反应中的催化应用 (Xu 等人,2017 年)。

4. 生物和医学研究

- 斑马鱼中的基因表达操纵:Wang 等人(2012 年)对笼式环状吗啉寡聚体在斑马鱼中操纵基因表达进行了研究,显示了吗啉衍生物在遗传研究中的潜力 (Wang 等人,2012 年)。

5. 药理学应用

- 药物设计中的吗啉:Kourounakis 等人(2020 年)回顾了吗啉在药物化学中的应用,强调了其在生物活性分子和药物的设计和开发中的作用,证明了吗啉作为药理学中结构成分的重要性 (Kourounakis 等人,2020 年)。

安全和危害

The safety data sheet for 2-Morpholinoacetaldehyde hydrochloride suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

IUPAC Name |

2-morpholin-4-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-1-7-2-5-9-6-3-7/h4H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOPYUKQPCQGEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364004 | |

| Record name | 2-Morpholinoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholinoacetaldehyde | |

CAS RN |

21977-09-3 | |

| Record name | 2-Morpholinoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)

![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)